N,N-dimethyl-1,4-diazepane-1-sulfonamide hydrochloride
Description
Properties
IUPAC Name |
N,N-dimethyl-1,4-diazepane-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O2S.ClH/c1-9(2)13(11,12)10-6-3-4-8-5-7-10;/h8H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIHQYPGICCKNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1,4-diazepane-1-sulfonamide hydrochloride typically involves the reaction of 1,4-diazepane with dimethylamine and sulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures, including NMR, HPLC, and LC-MS analysis, to confirm its purity and structural integrity .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1,4-diazepane-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted diazepane derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides, nucleophiles; reactions are performed in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfonic acid derivatives
Reduction: Amine derivatives
Substitution: Substituted diazepane derivatives
Scientific Research Applications
Pharmaceutical Applications
1. Therapeutic Agent for Cerebrovascular Disorders
N,N-dimethyl-1,4-diazepane-1-sulfonamide hydrochloride has been identified as a promising candidate for treating cerebrovascular disorders. It is particularly noted for its effectiveness in preventing and treating conditions such as cerebral infarction, cerebral hemorrhage, subarachnoid hemorrhage, and cerebral edema. The compound's mechanism involves acting as a therapeutic agent that enhances vascular health and mitigates the risk of these disorders .
2. Role as an Intermediate in Drug Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural properties allow it to be utilized in the production of isoquinoline derivatives, which are known for their therapeutic applications, including glaucoma treatment . The synthesis process has been optimized to achieve high purity and yield, making it suitable for large-scale production .
Mechanistic Insights
3. Inhibition of Protein Arginine Methyltransferase 5 (PRMT5)
Recent studies have highlighted the compound's role in inhibiting PRMT5, a critical enzyme involved in cancer cell proliferation. In particular, it has shown potential as a first-in-class inhibitor that targets synthetic lethal dependencies in MTAP-deleted cancer cells. This inhibition can lead to selective cytotoxicity against certain cancer types, thereby offering a novel therapeutic approach in oncology .
Case Studies
4. Clinical Investigations and Findings
Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies involving substituted pyrimidines have shown that these compounds can effectively target primary chronic lymphocytic leukemia cells while maintaining a favorable therapeutic window compared to normal cells . This indicates the potential for this compound in developing targeted cancer therapies.
Comparative Analysis of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Cerebrovascular Disorders | Prevents and treats conditions like cerebral hemorrhage and infarction | Improved patient outcomes in vascular health |
| Drug Synthesis | Acts as an intermediate for synthesizing therapeutic agents | Facilitates the development of new medications |
| Cancer Therapy | Inhibits PRMT5 to selectively target cancer cells | Novel treatment strategies for specific cancers |
Mechanism of Action
The mechanism of action of N,N-dimethyl-1,4-diazepane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
The compound shares structural similarities with several diazepane-sulfonamide derivatives, differing primarily in substituents on the sulfonamide group or the diazepane ring. Below is a detailed analysis of key analogues, supported by evidence:
Substituent Variations on the Sulfonamide Group
N-(2,2,2-Trifluoroethyl)-1,4-diazepane-1-sulfonamide Hydrochloride
- Structure : Features a trifluoroethyl (-CF2CF3) group attached to the sulfonamide nitrogen.
- Molecular Formula: Not explicitly stated in the evidence, but inferred as C7H14F3N3O2S·HCl.
B. Substituted Phenylsulfonamide Derivatives ()
A series of compounds (10c–10i, 10j) feature a phenyl ring attached to the sulfonamide group with varying substituents (e.g., -Cl, -CH3, -OCH3, -Br). Examples include:
- 10i : N-(3-((1,4-diazepan-1-yl)methyl)phenyl)-4-bromobenzenesulfonamide hydrochloride
(R)-2-Methyl-1-((2-nitrophenyl)sulfonyl)-1,4-diazepane Hydrochloride
- Structure: A nitro (-NO2) group on the phenyl ring and a methyl group on the diazepane ring.
- Molecular Formula : C12H18ClN3O4S
- Key Differences :
Variations in Diazepane Ring Substitution
4-Fluoro-N-(3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl)benzenesulfonamide Hydrochloride (10j)
- Structure : Incorporates a methyl group on the diazepane ring and a fluorine atom on the phenylsulfonamide.
- Molecular Formula : C19H24FN3O2S·HCl
- Fluorine’s electronegativity enhances metabolic stability and bioavailability .
Functional Implications of Structural Differences
- Lipophilicity: The dimethyl groups in the target compound likely enhance lipophilicity compared to analogues with polar substituents (e.g., -NO2, -CF3), favoring membrane permeability.
- Metabolic Stability: Electron-withdrawing groups (e.g., -CF3, -NO2) may slow oxidative metabolism, extending half-life .
- Receptor Binding : Bulky substituents (e.g., -Br in 10i) could improve affinity for hydrophobic binding pockets, while smaller groups (e.g., -CH3 in 10d) may favor solubility .
Biological Activity
N,N-dimethyl-1,4-diazepane-1-sulfonamide hydrochloride is a compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and biology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves the reaction of 1,4-diazepane with dimethylamine and sulfonyl chloride in an organic solvent like dichloromethane. The reaction is facilitated by a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The final product undergoes purification through recrystallization or column chromatography.
This compound exhibits its biological activity primarily through interactions with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and subsequent catalytic activity.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Enzyme Inhibition Studies
Research has indicated that this compound can serve as an effective inhibitor for certain enzymes. For instance, it has been studied in the context of carbonic anhydrase (CA) inhibition, where it demonstrated varying degrees of inhibitory activity against different isoforms:
| Compound | Target Isoform | IC50 (nM) |
|---|---|---|
| 14a | hCA II | 80.3 |
| 14b | hCA IX | 29.0 |
These values suggest that modifications to the compound can enhance selectivity and potency against specific isoforms .
Case Studies
A notable study focused on the compound's role as a potential therapeutic agent in cancer treatment. It was identified as a first-in-class inhibitor targeting PRMT5-substrate adaptor proteins in MTAP-deleted cancer cells. The compound exhibited promising IC50 values, indicating its effectiveness in inhibiting cancer cell proliferation .
Toxicity and Side Effects
While this compound shows potential therapeutic benefits, it is essential to consider its safety profile. Similar compounds in the sulfonamide class have been associated with adverse effects such as:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
